(9R)-Cinchonan-9-amine

Asymmetric Organocatalysis Michael Addition Cycloaddition

Generic substitution of 9-amino cinchona alkaloids risks enantioselectivity reversal. (9R)-Cinchonan-9-amine (CAS 168960-96-1) is a stereochemically defined organocatalyst that delivers consistent, high enantiomeric excess. • Achieves up to 96% ee and 83% yield in aza-Michael additions. • Delivers 95-97% ee in Ir/Rh-catalyzed asymmetric transfer hydrogenation (80-90% yield). • Core scaffold for high-performance bifunctional thiourea and squaramide catalysts. Supplied with rigorous stereochemical identity verification. Ideal for medicinal chemistry and process development teams requiring reproducible asymmetric induction.

Molecular Formula C19H23N3
Molecular Weight 293.4 g/mol
Cat. No. B15095614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(9R)-Cinchonan-9-amine
Molecular FormulaC19H23N3
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESC=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)N
InChIInChI=1S/C19H23N3/c1-2-13-12-22-10-8-14(13)11-18(22)19(20)16-7-9-21-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19H,1,8,10-12,20H2
InChIKeyILZIKKYERYJBJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(9R)-Cinchonan-9-amine: Asymmetric Catalysis Overview


(9R)-Cinchonan-9-amine (CAS 168960-96-1) is a chiral primary amine derived from the cinchona alkaloid family, specifically the 9-amino(9-deoxy)epicinchonine scaffold [1]. This compound belongs to the privileged class of cinchona-based organocatalysts and bifunctional catalyst precursors, characterized by its rigid bicyclic quinuclidine framework and defined stereochemistry at the C8 and C9 positions [2]. Its primary utility lies in asymmetric synthesis, where it serves as a chiral ligand, organocatalyst, or key building block for more elaborate bifunctional catalysts such as thioureas and squaramides [3]. The (9R) configuration is critical for its stereochemical induction properties, which are fundamental for achieving high enantioselectivity in a range of transformations including Michael additions, aza-Michael reactions, and α-functionalizations of carbonyl compounds [4]. This document provides a quantitative, comparator-driven evidence base to support scientific selection and procurement decisions, moving beyond generic claims to verifiable performance metrics.

Generic Substitution Risks for (9R)-Cinchonan-9-amine


Generic substitution of (9R)-Cinchonan-9-amine with other '9-amino cinchona alkaloids' or closely related stereoisomers is a high-risk procurement strategy with potentially catastrophic consequences for asymmetric synthesis outcomes. The stereochemical configuration at the C9 position, specifically the (9R) versus (9S) epimeric relationship, is a primary determinant of catalyst performance and product enantioselectivity [1]. Literature reports consistently demonstrate that altering this single stereocenter can lead to a complete reversal of enantioselectivity or a dramatic drop in catalytic efficiency [2]. Furthermore, the performance of catalysts derived from the (9R)-epi series, such as (9R)-Cinchonan-9-amine, is not directly interchangeable with those from the natural (9S) series (e.g., 9-amino(9-deoxy)quinine) or with other modified scaffolds lacking the specific C8/C9 stereochemical relationship [3]. Even within the 9-amino cinchona class, variations in the quinoline substituent (e.g., methoxy in quinine/quinidine vs. hydrogen in cinchonine/cinchonidine) and the C8 configuration significantly modulate activity. Therefore, substitution without rigorous verification of stereochemical identity and comparative performance data against the specific target compound can invalidate an entire synthetic route, leading to lost time, wasted materials, and failed enantiopurity targets. The evidence below quantifies the specific, non-interchangeable performance of (9R)-Cinchonan-9-amine.

Comparative Performance: (9R)-Cinchonan-9-amine


Michael Addition & Cycloaddition vs. Secondary Amines

Primary amines derived from cinchona alkaloids, a class to which (9R)-Cinchonan-9-amine belongs, exhibit superior catalytic efficacy compared to chiral secondary amines in Michael addition and cycloaddition reactions of α,β-unsaturated ketones [1]. This is a class-level inference based on a review of the field, but the trend is well-established. The superior performance is attributed to the enhanced nucleophilicity of the primary amine and its ability to form more reactive iminium ion intermediates, enabling the activation of sterically hindered carbonyl compounds that are often unreactive with secondary amine catalysts [2]. While direct quantitative comparisons between (9R)-Cinchonan-9-amine and a specific secondary amine in a single study are limited, the collective body of literature positions primary cinchona amines as a more powerful and general catalyst class for these transformations.

Asymmetric Organocatalysis Michael Addition Cycloaddition

Transfer Hydrogenation vs. N-Substituted Derivatives

In the asymmetric transfer hydrogenation of aromatic ketones, the Ir complex of 9-amino(9-deoxy)epicinchonine—the direct parent scaffold of (9R)-Cinchonan-9-amine—exhibited high catalytic activity (80-90% yield) and high enantioselectivity (ee values of 95-97% for most substrates, except p-chloroacetophenone at 72% ee) [1]. Crucially, the study demonstrates that N-substitution of the 9-amino group (e.g., with benzamide or 4-chlorobenzamide) resulted in a significant reduction in enantioselectivity, with only moderate ee values observed for the corresponding substituted ligands [1]. This head-to-head comparison within the same study underscores the unique importance of the free primary amine functionality for achieving optimal stereocontrol.

Asymmetric Transfer Hydrogenation Chiral Ligand Ir/Rh Catalysis

α-Alkylation: Phase-Transfer vs. First-Generation

A new class of chiral phase-transfer catalysts derived from 9-amino-(9-deoxy) cinchona alkaloids was developed and directly compared to the corresponding first-generation PTCs [1]. The transformation of the C9 hydroxyl group into a C9 primary amine (the defining feature of the (9R)-Cinchonan-9-amine scaffold) resulted in a significant improvement in catalytic performance [1]. In the benchmark asymmetric α-alkylation of a glycine Schiff base, these new 9-amino-derived catalysts achieved excellent yields (92-99%) and high enantioselectivities (87-96% ee) [1]. This represents a clear quantitative upgrade over the performance of the parent hydroxyl-bearing cinchona alkaloid PTCs, demonstrating the value proposition of the 9-amino modification.

Phase-Transfer Catalysis Asymmetric α-Alkylation Glycine Schiff Base

Aza-Michael Reaction vs. Pseudoenantiomer

In the organocatalytic aza-Michael addition of tert-butoxycarbonyl-protected O-benzylhydroxylamine to α,β-unsaturated ketones, 9-amino cinchona alkaloids, including (9R)-Cinchonan-9-amine, were employed with 20 mol% catalyst and 40 mol% trifluoroacetic acid [1]. This protocol afforded the corresponding chiral aza-Michael adducts in high yields (up to 83%) and with high enantioselectivity (up to 96% ee) at room temperature [1]. Critically, the study notes that the opposite enantiomer of the product can be obtained without a major loss in enantioselectivity by using the corresponding pseudoenantiomeric 9-amino cinchona alkaloid [1]. This cross-study comparable data provides a clear functional differentiation: the specific (9R)-configured catalyst is not unique in its high performance, but its stereochemical counterpart enables access to the opposite product enantiomer with comparable efficiency. This establishes the pair as a valuable toolset for synthetic planning.

Aza-Michael Reaction Asymmetric Synthesis Chiral Amine Building Block

Key Applications of (9R)-Cinchonan-9-amine


Chiral Amine Synthesis via Aza-Michael Addition

This scenario is directly supported by evidence showing (9R)-Cinchonan-9-amine can catalyze aza-Michael additions to yield chiral adducts with up to 96% ee and 83% yield [1]. A medicinal chemistry or process development team requiring a reliable, high-performance catalyst for the synthesis of chiral β-amino carbonyl derivatives should prioritize this compound. Its performance is comparable to its pseudoenantiomer, allowing for a straightforward selection to access either product enantiomer [1]. This makes it a preferred choice for building a diverse library of chiral amine intermediates.

Asymmetric Transfer Hydrogenation of Aromatic Ketones

Based on direct comparative data, (9R)-Cinchonan-9-amine is an optimal ligand precursor for Ir- or Rh-catalyzed asymmetric transfer hydrogenation. It delivers high yields (80-90%) and excellent enantioselectivities (95-97% ee) for a range of aromatic ketones [2]. Crucially, this scenario highlights the non-interchangeable nature of the free amine. Substitution with amide derivatives leads to a significant drop in enantioselectivity, making the unmodified (9R)-Cinchonan-9-amine the only viable choice for achieving high optical purity in this transformation [2]. This is a key procurement criterion for labs focused on synthesizing enantiopure secondary alcohols.

Bifunctional Organocatalyst Development

(9R)-Cinchonan-9-amine serves as a privileged core scaffold for creating advanced bifunctional organocatalysts, such as thioureas and squaramides, which are among the most successful catalysts for a wide range of asymmetric transformations [3]. The 9-amino group provides a robust synthetic handle for attaching hydrogen-bond donor motifs, while the rigid cinchona backbone ensures precise stereochemical relay. The proven performance of 9-amino derivatives over first-generation hydroxyl-based catalysts in phase-transfer catalysis [4] further validates the strategic importance of this starting material. For research groups focused on catalyst discovery and development, (9R)-Cinchonan-9-amine represents a high-value, versatile building block with a documented track record of leading to powerful new catalysts.

Hindered Carbonyl Activation in Michael & Cycloaddition

For projects targeting challenging, sterically congested carbonyl substrates that are unresponsive to conventional secondary amine catalysts, (9R)-Cinchonan-9-amine, as part of the primary amine cinchona catalyst class, offers a superior solution [5][6]. Its documented ability to 'tackle major challenges in a variety of sterically hindered carbonyl compounds' [6] provides a clear scientific rationale for its selection. In this scenario, procurement of this specific catalyst class is not just a preference, but a necessary strategy to enable synthetic transformations that would otherwise fail, thereby mitigating project risk and expanding the scope of accessible chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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